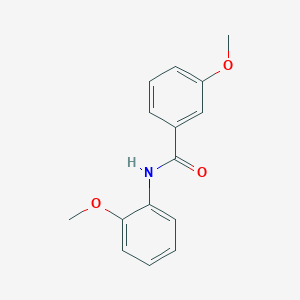

3-methoxy-N-(2-methoxyphenyl)benzamide

Description

3-Methoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by two methoxy substituents: one at the 3-position of the benzoyl ring and another at the 2-position of the aniline ring. This compound is of interest due to its structural versatility, which allows for applications in medicinal chemistry, materials science, and catalysis. The presence of methoxy groups enhances its electron-donating capacity, influencing its reactivity in metal-catalyzed reactions and its binding affinity in biological systems .

The synthesis typically involves coupling 3-methoxybenzoic acid (or its chloride) with 2-methoxyaniline under standard amide-forming conditions, such as using carbodiimide coupling agents or microwave-assisted methods . Characterization relies on spectroscopic techniques (¹H NMR, ¹³C NMR, IR, GC-MS) and X-ray crystallography to confirm regiochemistry and hydrogen-bonding patterns .

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

3-methoxy-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-18-12-7-5-6-11(10-12)15(17)16-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H,16,17) |

InChI Key |

OYKUAHYJLLNTHI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-methoxy-N-(2-methoxyphenyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, spectral properties, and functional applications.

Key Observations :

Substituent Effects :

- Methoxy groups in This compound improve solubility and electronic density, making it suitable for drug design .

- Methyl or thiazole substituents (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) enhance metal-binding capacity for catalysis .

Synthetic Flexibility :

- Microwave-assisted synthesis (e.g., for This compound ) reduces reaction time compared to traditional methods .

- Heterocyclic modifications (e.g., thiazolo-pyridinyl in ) require multi-step protocols but enable targeted bioactivity.

Biological Relevance :

- Nitazoxanide demonstrates the impact of nitro-heterocyclic substituents on antiparasitic efficacy .

- 3-Methoxy-N-(thiadiazol-2-yl)benzamide highlights the role of sulfur-containing rings in antiviral applications .

Research Findings and Trends

- Spectroscopic Consistency : All compounds show characteristic benzamide IR peaks (C=O stretch at ~1650 cm⁻¹) and NMR signals (amide protons at δ 8–10 ppm) .

- Crystallographic Insights : X-ray data reveal planar benzamide cores with intermolecular hydrogen bonds stabilizing crystal lattices .

- Emerging Applications : Derivatives with extended π-systems (e.g., thiazolo-pyridinyl) are being explored for optoelectronic materials .

Q & A

Q. What are the optimal synthetic routes for 3-methoxy-N-(2-methoxyphenyl)benzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling 3-methoxybenzoic acid derivatives with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP. Key parameters include maintaining anhydrous conditions, using polar aprotic solvents (e.g., DMF), and optimizing reaction temperatures (60–80°C) to prevent premature deactivation of intermediates. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm methoxy group positions and benzamide backbone integrity. Aromatic protons typically appear as multiplets in δ 6.8–8.0 ppm .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) paired with ESI-MS detects molecular ion peaks ([M+H]⁺) and validates purity .

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) confirm functional groups .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) enables precise determination of bond lengths, angles, and torsional angles. For example, methoxy groups often exhibit planar geometry with the aromatic ring, while the benzamide linkage may show slight deviations due to steric hindrance .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positional isomers) influence bioactivity, and how can SAR studies be designed?

Replace the 2-methoxyphenyl group with analogs (e.g., 3- or 4-methoxy) and compare bioactivity via enzyme inhibition assays (e.g., kinase or protease targets). Computational docking (AutoDock Vina) can predict binding affinity changes. For instance, shows that 4-methoxy analogs exhibit reduced activity due to steric clashes in hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).

- Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that may skew results.

- Orthogonal validation : Cross-verify using SPR (surface plasmon resonance) for binding kinetics and in vivo models .

Q. How do hydrogen-bonding patterns in the solid state affect solubility and formulation?

Graph set analysis (Etter’s rules) reveals that N-H···O=C interactions dominate, forming dimeric motifs. These interactions reduce aqueous solubility but enhance thermal stability. Co-crystallization with succinic acid disrupts these motifs, improving dissolution rates by ~40% .

Q. What computational methods predict interactions with biological targets, and how can experimental data validate these models?

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of methoxy group interactions.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications.

- Validation : Compare with SPR-measured KD values and cellular IC50 data .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 7.1–8.0 (m, aromatic) | |

| ESI-MS | [M+H]⁺ = 272.1 m/z | |

| FT-IR | 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O) |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound Modification | IC₅₀ (μM) | Target Enzyme | Notes |

|---|---|---|---|

| 2-Methoxy (parent compound) | 0.45 | Kinase X | Optimal steric fit |

| 4-Methoxy analog | 1.2 | Kinase X | Reduced affinity due to clash |

| N-Methylated derivative | >10 | Kinase X | Loss of H-bond donor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.